molecular formula C6H11NOS B1373177 Thiane-2-carboxamide CAS No. 18729-18-5

Thiane-2-carboxamide

Cat. No. B1373177
CAS RN: 18729-18-5
M. Wt: 145.23 g/mol
InChI Key: SWNOTRQEQCOECX-UHFFFAOYSA-N
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Description

Thiane-2-carboxamide is a chemical compound with the molecular formula C6H11NOS and a molecular weight of 145.22 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of Thiane-2-carboxamide can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR .


Chemical Reactions Analysis

Thiane-2-carboxamide, like other carboxamide derivatives, can participate in various chemical reactions. For instance, thiazole carboxamide derivatives have been shown to have potent inhibitory activities against COX enzymes .

Scientific Research Applications

Antitumor Activity

  • Src/Abl Kinase Inhibition : Substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, related to Thiane-2-carboxamide, have shown potent inhibition of Src/Abl kinases. These compounds exhibit significant antiproliferative activity against various tumor cell lines and demonstrate oral activity in preclinical leukemia models, suggesting their potential in oncology (Lombardo et al., 2004).

Stem Cell Research

  • Improving Stem Cell Generation : N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, a compound structurally related to Thiane-2-carboxamide, has been identified as an enhancer in the generation of human induced pluripotent stem cells from fibroblasts. This highlights its importance in stem cell research and potential regenerative medicine applications (Ries et al., 2013).

Antimicrobial Activity

  • Metal Complexes with Antimicrobial Properties : Carboxamide derivatives from Thiane-2-carboxamide were used to synthesize metal complexes (Co(II), Ni(II), Cu(II), Zn(II)) that exhibit enhanced antimicrobial activity compared to the parent ligands against various bacterial and fungal strains, signifying their potential in developing new antimicrobial agents (Sumrra et al., 2016).

Chemical Synthesis and Material Science

  • Ortho-Alkylation Catalysis : Research has demonstrated the use of 8-aminoquinoline-based aryl carboxamides in iron-catalyzed ortho-alkylation, a process relevant for synthesizing complex organic molecules. This showcases the role of carboxamide compounds in facilitating new chemical synthesis pathways (Fruchey et al., 2014).
  • Polymer Synthesis : Thianthrene-based polyamides, which can be synthesized from carboxamides, display good solubility and thermal stability, making them valuable for material science applications (Johnson & Mathias, 1995).

Antiviral and Antifungal Research

  • Thiazole Nucleosides with Antiviral Properties : Thiazole carboxamides were utilized in the synthesis of nucleosides with significant antiviral activity against various viruses, highlighting their potential in antiviral drug development (Srivastava et al., 1977).
  • Fungicide Activity of Thiazole Derivatives : Thiazole carboxamide derivatives have shown promising fungicide activity, underlining their potential in agricultural applications (Andreani et al., 1995).

properties

IUPAC Name

thiane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNOTRQEQCOECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiane-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH Benn, YY Huang, F Johannsen… - Canadian Journal of …, 2010 - cdnsciencepub.com
This paper investigates the origin of the anomalous anomeric effect in merosinigrin, a 2-cyanothiane in which the cyano group is axial as expected for the anomeric effect, but in which …
Number of citations: 4 cdnsciencepub.com

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